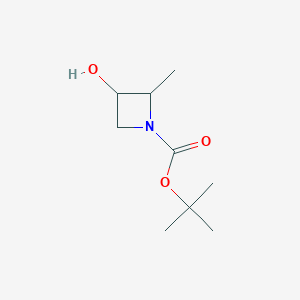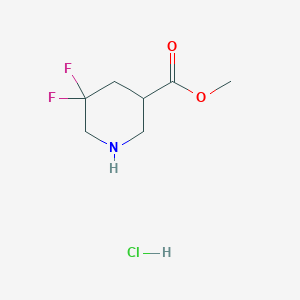
2-Bromo-5-fluoro-4-méthylpyrimidine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula for 2-Bromo-5-fluoro-4-methylpyrimidine is C5H4BrFN2 . The molecular weight is 191.00 .Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-5-fluoro-4-methylpyrimidine include a molecular weight of 191.00 . It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Chimie agricole
Dans la recherche de nouveaux produits agricoles ayant des propriétés physiques, biologiques et environnementales améliorées, l’une des modifications chimiques les plus généralement utiles est l’introduction d’atomes de fluor dans les structures de tête . “2-Bromo-5-fluoro-4-méthylpyrimidine”, étant une pyrimidine fluorée, pourrait potentiellement être utilisée dans le développement de nouveaux produits agrochimiques.
Imagerie biologique
Les pyridines fluorées, y compris “this compound”, présentent un intérêt particulier en tant qu’agents d’imagerie potentiels pour diverses applications biologiques . L’incorporation de fluor-18, un isotope du fluor émettant des positrons, pourrait permettre l’utilisation de ces composés en imagerie par tomographie par émission de positrons (TEP).
Safety and Hazards
Mécanisme D'action
Target of Action
It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, suggesting that its targets could be diverse depending on the final compound it is incorporated into.
Mode of Action
2-Bromo-5-fluoro-4-methylpyrimidine is often used in Suzuki–Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Analyse Biochimique
Biochemical Properties
2-Bromo-5-fluoro-4-methylpyrimidine plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceuticals. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it can undergo palladium-catalyzed coupling reactions, which are essential in the synthesis of biologically active compounds . The nature of these interactions often involves the formation of covalent bonds, leading to the creation of new chemical entities with potential therapeutic benefits.
Cellular Effects
The effects of 2-Bromo-5-fluoro-4-methylpyrimidine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit certain kinases, which are crucial for cell proliferation and survival . This inhibition can lead to altered gene expression and metabolic changes, ultimately affecting cell growth and differentiation.
Molecular Mechanism
At the molecular level, 2-Bromo-5-fluoro-4-methylpyrimidine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are critical for its role in therapeutic applications, as they determine the compound’s efficacy and specificity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-5-fluoro-4-methylpyrimidine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular behavior, including altered cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of 2-Bromo-5-fluoro-4-methylpyrimidine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic benefits without significant adverse effects. At higher doses, toxic effects can be observed, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential risks.
Metabolic Pathways
2-Bromo-5-fluoro-4-methylpyrimidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These metabolic transformations can affect the compound’s bioavailability and efficacy . Additionally, the compound can influence metabolic flux and metabolite levels, further impacting cellular function and therapeutic outcomes.
Transport and Distribution
The transport and distribution of 2-Bromo-5-fluoro-4-methylpyrimidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
2-Bromo-5-fluoro-4-methylpyrimidine exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in modulating cellular processes and achieving the desired therapeutic effects.
Propriétés
IUPAC Name |
2-bromo-5-fluoro-4-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFN2/c1-3-4(7)2-8-5(6)9-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRINHSLFLOGNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


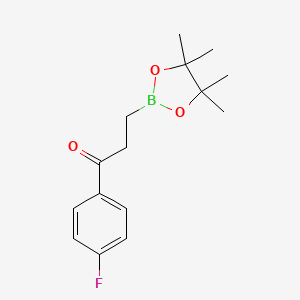
![tert-butyl N-{9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-9H-purin-6-yl}-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B1447109.png)
![4-[5-Bromo-6-chloro-4-(trifluoromethyl)-2-pyridyl]morpholine hydrobromide](/img/structure/B1447111.png)
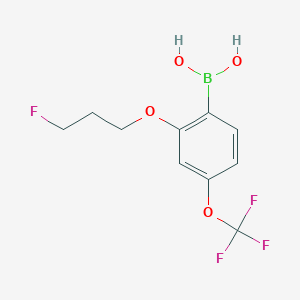
![5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d] imidazol-2(3H)-one HCl](/img/structure/B1447117.png)


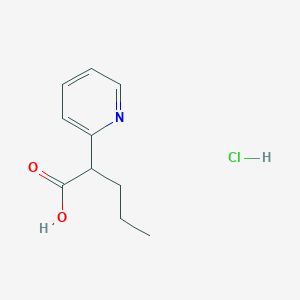
![4H,6H,7H-furo[3,2-c]pyran-4,6-dione](/img/structure/B1447122.png)

![3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine hydrochloride](/img/structure/B1447125.png)
![8-Oxabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B1447126.png)
